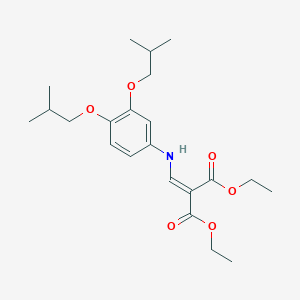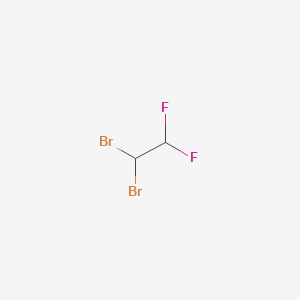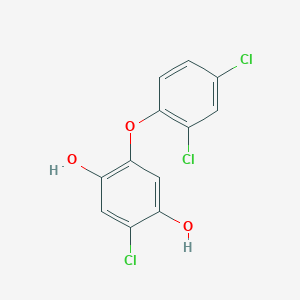
(S)-Quinuclidinyl Benzoyl Solifenacin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Quinuclidinyl Benzoyl Solifenacin is a chemical compound that belongs to the class of muscarinic receptor antagonists. It is primarily used in the treatment of overactive bladder symptoms, such as urinary urgency, frequency, and incontinence. The compound works by relaxing the bladder muscles, thereby increasing the bladder’s capacity to hold urine and reducing the frequency of urination.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Quinuclidinyl Benzoyl Solifenacin involves several steps, starting from the basic quinuclidine structure. The quinuclidine is first reacted with benzoyl chloride under basic conditions to form the benzoyl derivative. This intermediate is then subjected to further reactions to introduce the solifenacin moiety. The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(S)-Quinuclidinyl Benzoyl Solifenacin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The benzoyl and solifenacin moieties can be substituted with other functional groups to create analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
(S)-Quinuclidinyl Benzoyl Solifenacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying muscarinic receptor antagonists and their interactions.
Biology: Employed in research on bladder function and urinary disorders.
Medicine: Investigated for its potential therapeutic effects in treating overactive bladder and other related conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
(S)-Quinuclidinyl Benzoyl Solifenacin exerts its effects by antagonizing muscarinic receptors, particularly the M3 receptor subtype. This prevents the binding of acetylcholine, a neurotransmitter that stimulates bladder contractions. By blocking this interaction, the compound reduces bladder muscle contractions and increases bladder capacity. The primary molecular targets are the M2 and M3 muscarinic receptors, which are predominantly found in the bladder .
相似化合物的比较
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.
Oxybutynin: A widely used antimuscarinic agent for urinary incontinence.
Darifenacin: Selectively targets the M3 receptor, similar to solifenacin.
Uniqueness
(S)-Quinuclidinyl Benzoyl Solifenacin is unique in its specific binding affinity and selectivity for the M3 receptor, which makes it particularly effective in treating overactive bladder with fewer side effects compared to other antimuscarinic agents .
属性
分子式 |
C23H26N2O3 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(2-benzoylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C23H26N2O3/c26-22(19-7-2-1-3-8-19)20-9-5-4-6-17(20)10-13-24-23(27)28-21-16-25-14-11-18(21)12-15-25/h1-9,18,21H,10-16H2,(H,24,27)/t21-/m1/s1 |
InChI 键 |
NSKBRJBDYOPZBY-OAQYLSRUSA-N |
手性 SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
规范 SMILES |
C1CN2CCC1C(C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


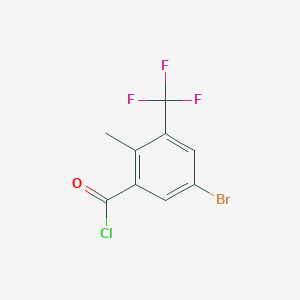
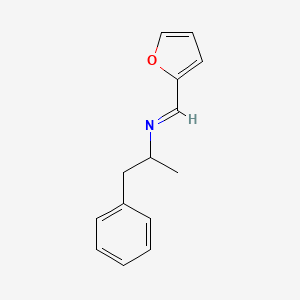

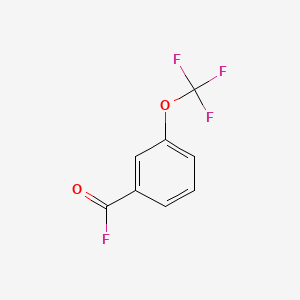
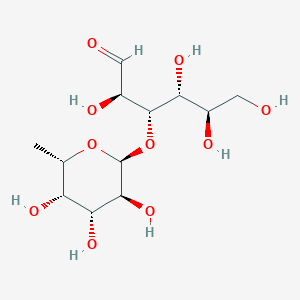
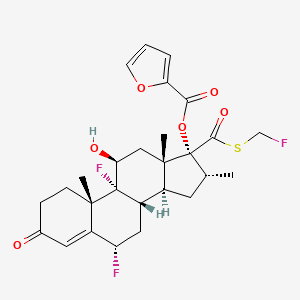
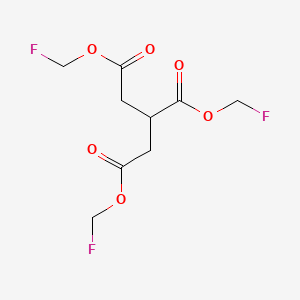
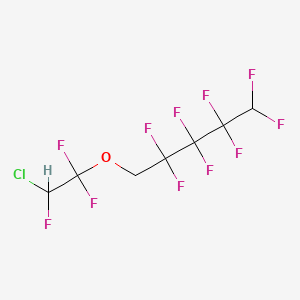
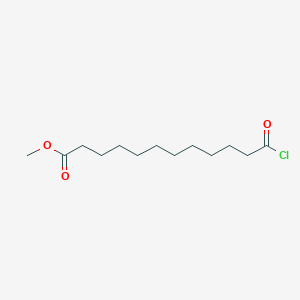
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)
